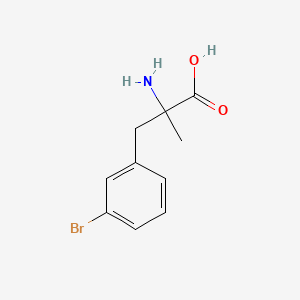

alpha-Me-D-Phe(3-Br)-OH.H2O

Description

Historical Context of Non-Canonical Amino Acids in Chemical Research

While the central dogma of molecular biology outlines the use of 20 canonical amino acids, nature itself is not so constrained. Scientists have discovered several hundred non-canonical amino acids (ncAAs) that serve various functions in metabolism and signaling. mdpi.com The formal discovery of ncAAs dates back to the mid-20th century, with initial findings in insects and mollusks. wikipedia.org Historically, the chemical modification of natural amino acids was the first method used to introduce unnatural side chains into peptides and proteins. mdpi.com This has led to a vast expansion of the chemical space available to researchers, enabling the synthesis of molecules with tailored properties. mdpi.comencyclopedia.pub Today, the biosynthesis of ncAAs is an environmentally friendly and highly efficient alternative to traditional chemical synthesis. encyclopedia.pub

Significance of D-Amino Acid Derivatives in Chemical and Biochemical Studies

Amino acids, with the exception of glycine (B1666218), are chiral molecules, existing in two mirror-image forms: L- (levo) and D- (dextro) enantiomers. numberanalytics.combiopharmaspec.com While L-amino acids are the predominant form in proteins, D-amino acids are not mere biochemical curiosities. numberanalytics.combiopharmaspec.com They are found in the cell walls of bacteria, and some, like D-serine, act as neurotransmitters in the brain. wikipedia.orgnumberanalytics.com

In the realm of chemical synthesis, the incorporation of D-amino acids into peptides can significantly enhance their resistance to proteolytic degradation, the process by which enzymes break down proteins. numberanalytics.combiopharmaspec.com This increased stability is a highly desirable trait in the development of peptide-based drugs, as it can prolong their therapeutic effect. biopharmaspec.comnumberanalytics.com The unique biochemical properties and diverse applications of D-amino acids have garnered them significant attention in recent years. numberanalytics.com

Rationale for α-Methylation and Halogenation in Amino Acid Design

α-Methylation: The addition of a methyl group to the alpha-carbon of an amino acid, a process known as α-methylation, is a powerful strategy in peptide design. enamine.net This modification introduces steric hindrance, which can:

Suppress peptide bond cleavage: Making the resulting peptide more resistant to enzymatic degradation. enamine.net

Reduce conformational variability: Locking the peptide into a more defined three-dimensional structure. enamine.netethz.ch This can be particularly useful for stabilizing helical conformations. ethz.chnih.gov

Increase lipophilicity: Enhancing the ability of the peptide to cross cell membranes. researchgate.netscielo.org.mx

These features make α-methylated amino acids valuable building blocks in drug discovery. enamine.netresearchgate.netscielo.org.mx

Halogenation: The introduction of halogen atoms, such as bromine, onto the side chains of amino acids is another key tool for fine-tuning their properties. nih.govnih.gov Halogenation can influence:

Physicochemical properties: Altering factors like hydrophobicity and electronic character. nih.govnih.govencyclopedia.pub

Structural properties: Affecting the folding and secondary structure of peptides. nih.gov

Binding interactions: The halogen atom can serve as a probe for studying protein-ligand interactions through techniques like X-ray crystallography. The bromine atom, in particular, can be used for radiolabeling in imaging studies. nih.gov

The position of the halogen on the aromatic ring is also critical, as it can influence the rate of self-assembly and the properties of resulting materials. rsc.org

Overview of the Chemical Compound alpha-Me-D-Phe(3-Br)-OH.H2O

This compound is a synthetically created, non-canonical amino acid derivative. Its name reveals its specific modifications to the parent amino acid, phenylalanine.

| Component | Description |

| alpha-Me | An α-methyl group is attached to the alpha-carbon. |

| D-Phe | It is the D-enantiomer of phenylalanine. |

| (3-Br) | A bromine atom is substituted at the 3rd position (meta position) of the phenyl ring. |

| -OH | A hydroxyl group, indicating it is a carboxylic acid. |

| .H2O | The compound exists as a hydrate (B1144303), with one molecule of water. |

Structural Peculiarities and Stereochemical Considerations (D-configuration, α-methylation, 3-bromination)

The combination of these three modifications results in a molecule with a unique three-dimensional structure and set of chemical properties.

D-configuration: As a D-amino acid, it will confer resistance to enzymatic degradation when incorporated into a peptide chain. numberanalytics.combiopharmaspec.com

α-methylation: This modification further enhances proteolytic stability and restricts the conformational freedom of the peptide backbone, often promoting helical structures. enamine.netnih.gov

3-bromination: The bromine atom at the meta position of the phenyl ring alters the electronic properties and steric bulk of the side chain. rsc.org This can be exploited to probe binding pockets of proteins or to serve as a handle for further chemical modifications. nih.gov

General Academic Research Utility of the Compound (e.g., as a synthetic building block, mechanistic probe)

This compound is primarily a tool for research. Its value lies in its potential as:

A synthetic building block: It can be incorporated into peptides to create novel structures with enhanced stability and defined conformations. enamine.net This is particularly relevant in the field of medicinal chemistry for the development of new therapeutic peptides. nih.govmdpi.com

A mechanistic probe: The specific placement of the bromine atom allows researchers to study the impact of steric and electronic modifications on peptide-protein interactions and self-assembly processes. rsc.org The bromine can also be used in structural biology techniques like X-ray crystallography to help determine the three-dimensional structure of proteins. nih.gov

In essence, this compound represents a sophisticated chemical entity designed for the precise manipulation and study of peptide and protein systems.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3-bromophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCSKUVWGVFCLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Br)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Alpha Me D Phe 3 Br Oh.h2o

Strategies for the Stereoselective Synthesis of D-Phenylalanine Derivatives

The cornerstone of synthesizing α-Me-D-Phe(3-Br)-OH.H2O is the establishment of the D-configuration at the α-carbon. This can be achieved through two primary strategies: asymmetric synthesis, which directly yields the desired enantiomer, or the resolution of a racemic mixture.

Asymmetric Synthesis Approaches for D-Amino Acids

Asymmetric synthesis provides a direct route to enantiomerically pure D-amino acids, bypassing the need for resolving racemic mixtures and thus offering higher theoretical yields. Biocatalytic methods have emerged as powerful tools for this purpose. chemimpex.com

One prominent enzymatic approach involves the use of phenylalanine ammonia (B1221849) lyases (PALs) . While PALs naturally catalyze the conversion of L-phenylalanine to cinnamic acid, engineered PALs can be utilized in a one-pot cascade process starting from inexpensive cinnamic acids to produce D-phenylalanine derivatives in high yield and excellent optical purity. chemimpex.com This is often achieved through a chemoenzymatic deracemization process that couples PAL amination with stereoselective oxidation and non-selective reduction. chemimpex.com

Another significant biocatalytic route is the asymmetric reductive amination of α-keto acids. This method is highly attractive due to its high atom economy and the use of accessible prochiral starting materials. chemimpex.commedchemexpress.commasterorganicchemistry.com Enzymes such as D-amino acid dehydrogenases (DAADHs) and D-amino acid transaminases (DAATs) are instrumental in these transformations. chemimpex.com Protein engineering efforts have been focused on tailoring these biocatalysts to enhance their activity and substrate specificity for the production of various D-phenylalanine derivatives. chemimpex.com For instance, a cascade reaction involving an L-amino acid deaminase and a D-amino acid dehydrogenase can be employed for the stereoinversion of L-amino acids to their D-counterparts with high enantiomeric excess. figshare.commedchemexpress.com

The following table summarizes key enzymatic approaches for the asymmetric synthesis of D-phenylalanine derivatives.

| Enzyme Class | Precursor | Key Transformation | Advantages |

| Phenylalanine Ammonia Lyases (PALs) | Cinnamic Acids | Asymmetric hydroamination | High yield, excellent optical purity, uses inexpensive starting materials. chemimpex.com |

| D-Amino Acid Dehydrogenases (DAADHs) | α-Keto Acids | Asymmetric reductive amination | High atom economy, accessible precursors. chemimpex.com |

| D-Amino Acid Transaminases (DAATs) | α-Keto Acids | Asymmetric aminotransfer | High enantioselectivity. figshare.com |

| L-Amino Acid Deaminase & D-Amino Acid Dehydrogenase Cascade | L-Phenylalanine | Stereoinversion | Quantitative yield, >99% enantiomeric excess. medchemexpress.com |

Resolution of Racemic Mixtures

Resolution of a racemic mixture separates the desired D-enantiomer from its L-counterpart. While the maximum theoretical yield for a standard kinetic resolution is 50%, dynamic kinetic resolution (DKR) processes can overcome this limitation by continuously racemizing the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.comresearchgate.netacs.org

Enzymatic kinetic resolution is a widely used technique. It leverages the stereoselectivity of enzymes to act on only one enantiomer of a racemic mixture. For example, the enzyme α-chymotrypsin can selectively hydrolyze the L-isomer of racemic phenylalanine methyl ester, leaving the D-ester unreacted and allowing for its separation. nih.govnih.gov Similarly, penicillin G acylase (PGA) can be used for the enantioselective acylation of the L-enantiomer in a racemic mixture of amino acids, enabling the separation of the D-enantiomer. nih.gov

Dynamic kinetic resolution (DKR) combines enantioselective transformation with in situ racemization of the starting material. Biocatalytic DKR approaches have been developed for the synthesis of β-branched aromatic amino acids, establishing two contiguous stereocenters with high diastereocontrol and enantioselectivity. mdpi.comresearchgate.net While not directly applied to α-methyl-D-phenylalanine in the cited literature, the principles of DKR are highly relevant for maximizing the yield of the desired D-enantiomer from a racemic precursor.

The table below outlines common methods for the resolution of racemic phenylalanine derivatives.

| Resolution Method | Key Reagent/Enzyme | Principle |

| Enzymatic Kinetic Resolution | α-Chymotrypsin | Selective hydrolysis of the L-ester. nih.govnih.gov |

| Enzymatic Kinetic Resolution | Penicillin G Acylase (PGA) | Enantioselective acylation of the L-amino acid. nih.gov |

| Dynamic Kinetic Resolution (DKR) | Transaminase | Biocatalytic transamination with in situ racemization of the ketoacid substrate. mdpi.comresearchgate.net |

| Classical Resolution | Chiral Resolving Agent | Formation of diastereomeric salts with different solubilities. nih.gov |

Introduction of the α-Methyl Group

The second critical step in the synthesis of α-Me-D-Phe(3-Br)-OH.H2O is the introduction of a methyl group at the α-carbon of the amino acid. This is typically achieved through α-alkylation of a suitable amino acid derivative.

Methods for α-Alkylation of Amino Acid Derivatives

The α-alkylation of amino acids requires the activation of the α-carbon to make it nucleophilic. This is generally accomplished by deprotonation of an N-protected amino acid ester to form an enolate, which then reacts with an alkylating agent such as methyl iodide.

A common approach involves the use of a strong base, such as lithium diisopropylamide (LDA), to generate the enolate of an N-protected amino acid derivative. For instance, the enolate of a 2,5-disubstituted 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-one, derived from an amino acid, can be successfully methylated with methyl iodide.

Phase-transfer catalysis offers another effective method for the α-alkylation of amino acid derivatives. Chiral phase-transfer catalysts, such as Cinchona alkaloid quaternary ammonium (B1175870) salts, can mediate the asymmetric α-alkylation of a glycine (B1666218) Schiff base with various benzyl (B1604629) bromides to produce unnatural α-amino acid derivatives with high yields and enantioselectivity. chemimpex.com

Direct asymmetric α-alkylation of phenylalanine derivatives has also been reported. This method relies on the "memory of chirality," where an optically active N-Boc-phenylalanine derivative can undergo α-alkylation with significant asymmetric induction without the need for an external chiral source. chemimpex.com

Stereocontrol in α-Methylation Reactions

Controlling the stereochemistry during the α-methylation step is crucial, especially if the methylation is performed on a chiral precursor. The use of chiral auxiliaries is a well-established strategy for achieving stereocontrol. For example, a chiral synthon such as 1,4-N,N-[(S)-1-phenylethyl]-piperazine-2,5-dione can be used to direct the stereochemistry of the alkylation steps. researchgate.net In this system, the chiral inductor group guides the first alkylation, while steric hindrance controls the stereoselectivity of subsequent alkylations. researchgate.net

Another approach to achieve stereospecific methylation involves the use of chiral imidazolidin-4-one (B167674) derivatives. The enolate of a cis-2,5-disubstituted imidazolidin-4-one can be methylated with methyl iodide to yield a product that, upon hydrolysis, gives the enantiomerically pure α-methylated amino acid. acs.org The stereochemical outcome is dictated by the existing stereocenters in the imidazolidinone ring.

The following table summarizes methods for the stereocontrolled α-methylation of amino acid derivatives.

| Method | Chiral Control Element | Key Features |

| Chiral Auxiliary | 1,4-N,N-[(S)-1-phenylethyl]-piperazine-2,5-dione | The chiral group acts as an inductor in the initial alkylation, with steric hindrance controlling subsequent alkylations. researchgate.net |

| Chiral Auxiliary | 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-one | The enolate of the cis-disubstituted derivative can be stereospecifically methylated. acs.org |

| Memory of Chirality | Optically active N-Boc-phenylalanine derivative | Direct asymmetric α-alkylation without an external chiral source. chemimpex.com |

| Phase-Transfer Catalysis | Cinchona alkaloid quaternary ammonium salts | Asymmetric α-alkylation of a glycine Schiff base. chemimpex.com |

Regioselective Bromination of the Phenylalanine Moiety

The final step in the synthesis of the target compound is the regioselective introduction of a bromine atom at the 3-position (meta-position) of the phenyl ring of the α-methyl-D-phenylalanine intermediate. The side chain of phenylalanine is an ortho-, para-directing group in electrophilic aromatic substitution reactions. Therefore, achieving meta-bromination requires specific strategies.

One approach to overcome the natural directing effect of the amino acid side chain is to perform the bromination under strongly acidic conditions. For example, the direct bromination of unprotected phenylalanine with bromoisocyanuric acid mono sodium salt (BICA-Na) in 60% aqueous sulfuric acid at 0°C yields a mixture of ortho- and para-brominated products. nih.gov However, under similar conditions, phenylglycine unexpectedly yields meta-bromophenylglycine as the main product. nih.gov This suggests that the electronic nature of the side chain under strongly acidic conditions can influence the regioselectivity of the bromination. The protonated amino group acts as a deactivating, meta-directing group.

For a more controlled and predictable outcome, it is often necessary to use a protected phenylalanine derivative where the amino and carboxyl groups are masked. The choice of protecting groups can influence the regioselectivity of the bromination. For instance, bromination of N-phthaloyl derivatives of phenylalanine with N-bromosuccinimide (NBS) can lead to regiospecific bromination at the β-position of the side chain, rather than on the aromatic ring. researchgate.net

To achieve meta-bromination of the phenyl ring, one would typically rely on the deactivating and meta-directing effect of a substituent on the ring or the modification of the existing side chain to become meta-directing. In the context of phenylalanine, protonation of the amino group under strongly acidic conditions makes the -CH2-CH(NH3+)-COOH group a meta-director. Therefore, performing the electrophilic bromination using a suitable brominating agent, such as Br2 with a Lewis acid catalyst or NBS, in a strong acid medium would favor the formation of the 3-bromo-phenylalanine derivative.

The table below presents strategies for the bromination of phenylalanine derivatives.

| Bromination Method | Reagent | Conditions | Outcome |

| Direct Bromination | Bromoisocyanuric acid mono sodium salt (BICA-Na) | 60% aq. H2SO4, 0°C | Mixture of ortho- and para-brominated products for phenylalanine. nih.gov |

| Electrophilic Bromination | Br2/Lewis Acid or NBS | Strong acid | Favors meta-bromination due to the meta-directing effect of the protonated amino group. |

| Radical Bromination | N-Bromosuccinimide (NBS) | Radical initiator | Can lead to side-chain bromination depending on the substrate and conditions. researchgate.net |

By carefully selecting and combining the methodologies outlined in these sections, a synthetic route to α-Me-D-Phe(3-Br)-OH.H2O can be devised. The successful synthesis hinges on the precise control of stereochemistry at the α-carbon, the efficient introduction of the α-methyl group, and the regioselective bromination of the aromatic ring.

Electrophilic Aromatic Substitution Strategies for Bromination

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com In the context of bromination, the reaction typically involves the generation of a strong electrophile, often by activating molecular bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃).

The general mechanism proceeds in two steps:

Attack by the aromatic ring : The π-electron system of the benzene (B151609) ring acts as a nucleophile, attacking the electrophilic bromine species. This step disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring.

A significant challenge in the synthesis of 3-bromo-phenylalanine derivatives via SEAr is controlling the regioselectivity. The alkylamino acid substituent on the benzene ring is an activating group, which directs incoming electrophiles to the ortho and para positions. libretexts.org Direct bromination of a protected D-phenylalanine derivative would therefore be expected to yield primarily 2-bromo and 4-bromo isomers, with only minor amounts of the desired 3-bromo product.

To overcome this, a synthetic strategy would likely need to start with a precursor that already contains the 3-bromo substitution pattern or involves a multi-step sequence to override the natural directing effects of the amino acid side chain.

| Method | Reagents | Catalyst | Typical Outcome for Phenylalanine |

| Direct Bromination | Br₂ | FeBr₃ | Mixture of ortho- and para-isomers |

| Nitration then Bromination | HNO₃, H₂SO₄; then Br₂, FeBr₃ | Acid | Nitration followed by bromination directed by the nitro group (meta-director) |

Directed Ortho-Metalation Approaches for Site-Specific Bromination

Directed ortho-metalation (DoM) is a powerful synthetic technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on the presence of a directing metalation group (DMG) on the aromatic substrate. This DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent (like n-butyllithium), directing the deprotonation of the C-H bond at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with an electrophile, such as a bromine source (e.g., Br₂ or 1,2-dibromoethane), to install a bromine atom with high site-specificity. wikipedia.org

Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.org In the context of synthesizing a phenylalanine derivative, a protected amine (e.g., a pivaloyl or carbamate (B1207046) group) could potentially serve as a DMG.

The general mechanism involves:

Coordination of the organolithium reagent to the DMG.

Deprotonation of the proximal ortho-C-H bond to form a stable aryllithium species.

Reaction with a bromine-containing electrophile to yield the ortho-brominated product.

While DoM offers excellent control for achieving ortho-substitution, it is inherently unsuited for the direct synthesis of the meta-substituted target compound, alpha-Me-D-Phe(3-Br)-OH·H₂O. The methodology's strength lies in its ability to functionalize the C-2 position of the phenyl ring, whereas the target requires functionalization at the C-3 position. Advanced strategies for transition metal-catalyzed meta-C-H functionalization are emerging but represent a distinct and more complex approach. researchgate.net

Catalyst-Free Photochemical Bromination Methods

Photochemical reactions offer an alternative pathway for aromatic bromination, sometimes proceeding without the need for a catalyst. These reactions are often initiated by the homolytic cleavage of molecular bromine (Br₂) upon exposure to ultraviolet (UV) light, generating bromine radicals (Br•).

A plausible catalyst-free mechanism would involve a free-radical aromatic substitution:

Initiation : UV light induces the homolysis of Br₂, forming two bromine radicals.

Propagation : A bromine radical attacks the aromatic ring to form a radical-cation intermediate. This step is less common for aromatic systems compared to addition to alkenes. A more likely pathway involves the radical abstracting a hydrogen atom, which is not productive for substitution, or adding to the ring, followed by loss of HBr.

Termination : Radicals combine to terminate the chain reaction.

While direct photolysis of Br₂ can generate radicals, achieving selective aromatic substitution without a catalyst is challenging and can lead to side reactions, such as benzylic bromination (bromination of the C-H bond adjacent to the ring). nih.gov More contemporary methods often employ visible-light photocatalysis, where a photocatalyst like an organic dye absorbs light and activates a bromine source, such as N-bromosuccinimide (NBS). nih.govacs.org These photocatalytic methods can offer milder reaction conditions and improved selectivity compared to uncatalyzed photochemical approaches. nih.govacs.org

| Method | Energy Source | Bromine Source | Key Intermediate |

| Direct Photolysis | UV Light | Br₂ | Bromine Radical (Br•) |

| Photocatalysis | Visible Light | NBS | Oxidized NBS Species |

Formation of the Carboxyl Group and Hydrate (B1144303)

The final steps in the synthesis involve the deprotection of the carboxyl group and the controlled crystallization to form the stable hydrate.

Ester Hydrolysis and Carboxylic Acid Formation

In the course of the synthesis, the carboxylic acid functionality of the amino acid is typically protected as an ester (e.g., a methyl or ethyl ester) to prevent it from interfering with reactions such as bromination. The final step to yield the target compound is the hydrolysis of this ester group back to a carboxylic acid.

Acid-catalyzed ester hydrolysis is a common and effective method. youtube.com The reaction is essentially the reverse of Fischer esterification and is driven to completion by using a large excess of water. The mechanism involves the following key steps:

Protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., HCl), which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the ester's alkoxy (-OR) group, converting it into a good leaving group (an alcohol, R-OH).

Elimination of the alcohol and deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the final carboxylic acid product.

This process is a standard procedure for the deprotection of amino acid esters. khanacademy.org

Crystallization and Hydrate Formation Mechanisms

The final compound is isolated as a monohydrate, alpha-Me-D-Phe(3-Br)-OH·H₂O. Hydrate formation occurs during the crystallization process when water molecules are incorporated into the crystal lattice of the compound. mdpi.com For amino acids, this is a common phenomenon due to their ability to form strong hydrogen bonds.

The mechanism of hydrate formation is governed by the intermolecular forces between the amino acid and water molecules:

Hydrogen Bonding : In the solid state, amino acids typically exist as zwitterions, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻). These charged groups, along with the hydroxyl of the carboxyl group, are excellent hydrogen bond donors and acceptors.

The specific geometry and polarity of alpha-Me-D-Phe(3-Br)-OH, including the presence of the bromine atom, will influence the crystal packing and the precise manner in which the water molecule is incorporated.

Protecting Group Strategies in Synthesis

The synthesis of a complex molecule like alpha-Me-D-Phe(3-Br)-OH·H₂O necessitates the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. peptide.com An effective synthesis relies on an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions without affecting others. iris-biotech.denih.gov

For this target compound, two main functional groups require protection:

The α-Amino Group : The nucleophilic amino group must be protected to prevent it from reacting with electrophiles or participating in other side reactions. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).

The Carboxyl Group : The acidic carboxyl group is typically protected as an ester (e.g., methyl, ethyl, or tert-butyl ester) to prevent it from acting as an acid or a nucleophile under various reaction conditions.

The choice of protecting groups is critical for compatibility with the planned synthetic steps. For instance, if a strong acid is used for bromination, an acid-labile protecting group like Boc might be unsuitable.

| Protecting Group | Structure | Application | Removal Conditions | Orthogonality |

| Boc (tert-butoxycarbonyl) | -(C=O)O-C(CH₃)₃ | α-Amino group | Strong acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis |

| Fmoc (9-fluorenylmethoxycarbonyl) | -(C=O)O-CH₂-Fluorenyl | α-Amino group | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis |

| Methyl Ester | -COOCH₃ | Carboxyl group | Acid or base hydrolysis | Stable to hydrogenolysis |

| Benzyl Ester | -COOCH₂Ph | Carboxyl group | Hydrogenolysis (H₂, Pd/C) | Stable to mild acid and base |

By selecting an orthogonal pair, such as Fmoc for the amine and a methyl ester for the carboxyl group, a chemist can selectively deprotect one group while the other remains intact, allowing for a controlled and high-yielding synthesis.

Amine and Carboxyl Protection/Deprotection

In the synthesis of amino acids and peptides, the use of protecting groups for the α-amino and α-carboxyl functions is a fundamental requirement to prevent undesired reactions like self-polymerization. ucalgary.cabiosynth.com The selection of these groups is critical; they must be easy to introduce, stable under the reaction conditions for subsequent steps, and removable in high yield without affecting the rest of the molecule. biosynth.comslideshare.net

Amine Protecting Groups: The reactivity of an amine's unshared electron pair makes it susceptible to a wide range of reactions. libretexts.org To control this, the amino group is typically converted into a less nucleophilic form, such as an amide. libretexts.orglibretexts.org Two of the most widely utilized amine protecting groups in modern organic synthesis are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. libretexts.orgpeptide.com

Boc (tert-butyloxycarbonyl): This group is introduced by reacting the amino acid with di-tert-butyl dicarbonate. It is stable under a variety of conditions but can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). libretexts.org

Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is introduced using Fmoc-chloride. A key advantage of the Fmoc group is its lability to bases, typically a solution of piperidine (B6355638) in an organic solvent, while remaining stable to acids. libretexts.orgiris-biotech.de

Carboxyl Protecting Groups: The carboxyl group is commonly protected by converting it into an ester. ucalgary.calibretexts.org This strategy prevents it from reacting as a nucleophile or an acid.

Methyl or Ethyl Esters: These are simple esters formed through standard esterification methods and are typically removed by saponification using a mild aqueous base. ucalgary.calibretexts.org

Benzyl (Bn) Esters: Benzyl esters offer an alternative deprotection method. They are stable to many reagents but can be cleaved by catalytic hydrogenolysis, a mild process that does not affect most other functional groups. libretexts.org

The general sequence for using protecting groups involves:

Protection of the amino group of one reactant and the carboxyl group of another. ucalgary.ca

Formation of the desired chemical bond. ucalgary.ca

Selective removal (deprotection) of the protecting groups to yield the final product. ucalgary.ca

Table 1: Common Protecting Groups for Amine and Carboxyl Functions

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |

|---|---|---|---|---|

| Amine | tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA) |

| Amine | 9-fluorenylmethoxycarbonyl | Fmoc | Fmoc-chloride | Base (e.g., Piperidine) |

| Carboxyl | Methyl Ester | - | Methanol/Acid Catalyst | Base Hydrolysis |

| Carboxyl | Benzyl Ester | Bn | Benzyl Alcohol/Acid Catalyst | Catalytic Hydrogenolysis |

Orthogonality of Protecting Groups

In the synthesis of complex molecules with multiple reactive sites, such as modified amino acids, the concept of orthogonality is paramount. nih.govpeptide.com Orthogonal protecting groups are sets of distinct protecting groups that can be removed under completely different chemical conditions, allowing for the deprotection of one functional group without affecting the others. biosynth.comiris-biotech.denih.gov This selective removal is crucial for sequential synthetic modifications. peptide.com

A classic example of an orthogonal protection scheme is the combination of the base-labile Fmoc group for the α-amino group and acid-labile tert-butyl (tBu)-based groups for side-chain or carboxyl protection. iris-biotech.depeptide.com In this scheme, the Fmoc group can be removed with piperidine to allow for chain elongation, while the tBu groups remain intact. The tBu groups are then removed at the end of the synthesis using a strong acid like TFA. iris-biotech.de

Conversely, the Boc/Benzyl (Bzl) protection scheme is considered "quasi-orthogonal". biosynth.com Both groups are removed by acidic conditions, but their sensitivity to acid strength differs. The Boc group can be cleaved with moderate acids like TFA, whereas the more robust benzyl-based groups require very strong acids, such as hydrofluoric acid (HF), for removal. peptide.com

Table 2: Examples of Orthogonal Protecting Group Pairs

| Protecting Group 1 (e.g., for Amine) | Cleavage Condition 1 | Protecting Group 2 (e.g., for Carboxyl/Side-Chain) | Cleavage Condition 2 | Orthogonality |

|---|---|---|---|---|

| Fmoc | Base (Piperidine) | tert-butyl (tBu) | Strong Acid (TFA) | Yes |

| Boc | Moderate Acid (TFA) | Benzyl (Bzl) | Strong Acid (HF) / Hydrogenolysis | Quasi-orthogonal |

| Allyloxycarbonyl (Alloc) | Pd(0) catalyst | Fmoc | Base (Piperidine) | Yes |

Purity Assessment and Enantiomeric Excess Determination in Synthetic Products

Following the synthesis of a chiral compound like α-Methyl-D-3-bromophenylalanine, a rigorous assessment of its chemical and stereochemical purity is essential. chromatographyonline.com This ensures that the final product meets the required quality standards and is free from impurities, including the undesired enantiomer.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a primary and powerful technique for assessing the chemical purity of synthetic products. skpharmteco.commdpi.com By employing a suitable stationary phase and mobile phase, HPLC can separate the target compound from starting materials, reagents, and byproducts. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. chromatographyonline.com

Enantiomeric Excess (e.e.) Determination: For chiral molecules, determining the enantiomeric purity is as critical as determining the chemical purity, as different enantiomers can have vastly different biological activities. skpharmteco.com Enantiomeric excess (% e.e.) is a measure of the purity of a chiral substance, representing the degree to which one enantiomer is present in excess of the other.

Several methods are used for this determination:

Chiral HPLC: This is the most common and reliable method for separating and quantifying enantiomers. skpharmteco.comopenochem.org It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. openochem.org This allows for the separation and individual quantification of the D and L enantiomers.

Gas Chromatography (GC): Chiral GC is another chromatographic method used for enantiomeric separation. skpharmteco.comopenochem.org The amino acid must first be converted into a volatile derivative before analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR can be used to determine enantiomeric excess, often with the aid of a chiral solvating agent or a chiral derivatizing agent that converts the enantiomers into diastereomers, which can then be distinguished by NMR. acs.org

The enantiomeric excess is calculated using the areas of the peaks corresponding to each enantiomer in the chromatogram. openochem.org

% e.e. = (|[Area of Major Enantiomer] – [Area of Minor Enantiomer]| / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])) x 100

Table 3: Analytical Techniques for Purity and Enantiomeric Excess Determination

| Technique | Purpose | Principle | Key Features |

|---|---|---|---|

| Reversed-Phase HPLC | Chemical Purity Assessment | Separation based on polarity differences between the analyte and a nonpolar stationary phase. | High resolution, widely applicable for organic molecules. |

| Chiral HPLC | Enantiomeric Excess (e.e.) Determination | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Direct and accurate quantification of enantiomers; the primary method for chiral purity. skpharmteco.com |

| Chiral Gas Chromatography (GC) | Enantiomeric Excess (e.e.) Determination | Separation of volatile chiral derivatives on a chiral stationary phase. | High sensitivity; requires derivatization of the amino acid. nih.gov |

| NMR Spectroscopy (with chiral auxiliaries) | Enantiomeric Excess (e.e.) Determination | Enantiomers are converted to diastereomers with distinct NMR signals, allowing for quantification. | Does not require separation; provides structural information. |

Advanced Structural and Conformational Analysis

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic techniques are indispensable for elucidating the intricate structural details of molecules like alpha-Me-D-Phe(3-Br)-OH·H₂O, moving beyond simple identification to provide insights into conformation, chirality, and intermolecular interactions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

High-resolution NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. caltech.edu For alpha-Me-D-Phe(3-Br)-OH·H₂O, both ¹H and ¹³C NMR would provide critical information. Due to the presence of the α-methyl group, the α-carbon is a quaternary center, which simplifies the ¹H NMR spectrum by eliminating the α-proton signal.

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would feature distinct signals for the aromatic protons, the benzylic (β-CH₂) protons, the α-methyl protons, and exchangeable protons from the amine (NH₃⁺) and carboxylic acid (COOH) groups. The aromatic region would be complex due to the meta-substitution pattern of the bromine atom, likely showing four distinct multiplets. The β-protons would be diastereotopic due to the chiral α-center and would appear as a pair of doublets (an AB quartet), with their coupling constant providing information on their relative orientation. The α-methyl group would present as a singlet.

¹³C NMR would complement the proton data, with the number of signals confirming the molecular symmetry. Key expected shifts would include those for the carboxyl carbon (~170-175 ppm), the quaternary α-carbon, the aromatic carbons (with the C-Br carbon showing a characteristic shift), the β-carbon, and the α-methyl carbon. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for alpha-Me-D-Phe(3-Br)-OH·H₂O (Note: These are estimated values based on analogous structures and may vary with solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-CH₃ | ~1.5 - 1.7 (s) | ~20 - 25 |

| β-CH₂ | ~3.0 - 3.3 (AB quartet) | ~40 - 45 |

| Aromatic-H | ~7.2 - 7.6 (m) | - |

| Aromatic-C | - | ~120 - 140 |

| Aromatic C-Br | - | ~122 |

| α-C | - | ~60 - 65 |

| COOH | ~10 - 13 (br s) | ~170 - 175 |

Two-dimensional NMR experiments are essential for unambiguous assignment of the ¹H and ¹³C signals and for elucidating conformational details. clearsynth.com

COSY (Correlation Spectroscopy): This experiment would reveal scalar (through-bond) couplings. chemsrc.com For alpha-Me-D-Phe(3-Br)-OH·H₂O, COSY would show correlations between the coupled aromatic protons and, crucially, between the benzylic β-protons and adjacent aromatic protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. It would be vital for assigning the quaternary carbons, such as the α-carbon and the substituted aromatic carbons (C-1' and C-3'). For instance, correlations would be expected from the α-methyl protons to the α-carbon, the β-carbon, and the carboxyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing key conformational insights. chemsrc.com For this molecule, NOESY could reveal through-space correlations between the α-methyl protons and the aromatic protons, helping to define the preferred rotational conformation (rotamer) of the phenyl ring relative to the amino acid backbone.

Solid-State NMR (ssNMR) provides structural information on molecules in their crystalline or amorphous solid forms, offering a bridge between solution-state NMR and X-ray crystallography. funakoshi.co.jpnih.gov For alpha-Me-D-Phe(3-Br)-OH·H₂O, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would be particularly informative. The chemical shifts observed in ssNMR are highly sensitive to the local electronic environment, which is dictated by the molecule's conformation and crystal packing. nih.gov Differences in chemical shifts between distinct molecules in the asymmetric unit of a crystal (polymorphism or multiple conformers) can be resolved, providing detailed insight into the solid-state structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups and skeletal structure. google.comacs.org For alpha-Me-D-Phe(3-Br)-OH·H₂O, these methods would confirm the presence of key functional groups and provide evidence of hydrogen bonding involving the water of hydration, carboxyl, and amino groups. osti.gov

IR Spectroscopy: A broad absorption band would be expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid and the N-H stretches of the ammonium (B1175870) group, both involved in hydrogen bonding. The presence of the water of hydration would contribute to this broadness and may add a distinct band around 3500 cm⁻¹. A strong C=O stretching band for the carboxylic acid would appear around 1700-1730 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene (B1212753) groups would appear just below 3000 cm⁻¹. The C-Br stretch is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and would provide complementary information. The aromatic ring vibrations would give rise to strong and sharp signals, especially the ring-breathing mode around 1000 cm⁻¹. The C-Br stretch would also be Raman active.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for alpha-Me-D-Phe(3-Br)-OH·H₂O (Note: These are estimated values based on general group frequencies.)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H / N-H Stretch (H-bonded) | 3500 - 2500 (broad) | Weak / Not prominent |

| Aromatic C-H Stretch | ~3100 - 3000 | ~3100 - 3000 |

| Aliphatic C-H Stretch | ~3000 - 2850 | ~3000 - 2850 |

| C=O Stretch | ~1730 - 1700 (strong) | Moderate |

| NH₃⁺ Bend | ~1630 - 1550 | Weak |

| Aromatic C=C Stretch | ~1600, ~1475 | Strong |

| Aromatic Ring Breathing | Weak / Not prominent | ~1000 (strong) |

Circular Dichroism (CD) Spectroscopy for Chiral Purity and Solution Conformation

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. chemsrc.comosti.gov It is an essential technique for confirming the absolute configuration (D or L) of an amino acid and assessing its enantiomeric purity. The aromatic chromophore (bromophenyl group) of alpha-Me-D-Phe(3-Br)-OH·H₂O would give rise to CD signals in the near-UV region (typically 250-320 nm). rsc.org The sign and magnitude of these signals, known as Cotton effects, are exquisitely sensitive to the spatial arrangement of the chromophore relative to the chiral center. A positive or negative Cotton effect in a specific wavelength range would be characteristic of the D-configuration. Furthermore, the CD spectrum can be sensitive to the solution conformation, as different rotational states of the phenyl ring would alter the interaction with the chiral center, thus changing the CD signal.

X-ray Crystallography for Solid-State Structure

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. An X-ray crystal structure of alpha-Me-D-Phe(3-Br)-OH·H₂O would provide a wealth of information, including:

Unambiguous confirmation of the molecular connectivity and the D-configuration at the α-carbon.

Precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the crystal lattice. This would reveal the rotational position of the 3-bromophenyl ring and the conformation of the amino acid backbone.

Intermolecular interactions: It would elucidate the hydrogen-bonding network involving the amino, carboxyl, and water of hydration molecules, as well as other non-covalent interactions like halogen bonding (involving the bromine atom) or π-stacking of the aromatic rings. This information is critical for understanding the crystal packing and the physical properties of the solid.

While a crystal structure for the target compound is not publicly available, data for related molecules, such as the co-crystal structure of 3-bromo-DL-phenylalanine with the enzyme tyrosine phenol-lyase, demonstrate how the bromophenyl moiety can be accommodated in a defined pocket, adopting specific rotameric conformations. A dedicated crystallographic study of pure alpha-Me-D-Phe(3-Br)-OH·H₂O would be necessary to reveal its intrinsic solid-state architecture.

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| α-Methyl-D-3-bromophenylalanine monohydrate | alpha-Me-D-Phe(3-Br)-OH·H₂O |

| 3-bromophenylalanine | - |

| α-methylphenylalanine | - |

Analysis of Crystal Packing and Intermolecular Interactions

In the crystalline state, amino acids typically exist as zwitterions (NH₃⁺/COO⁻), which facilitates the formation of strong intermolecular hydrogen bonds between the ammonium and carboxylate groups. The crystal packing of α-Me-D-Phe(3-Br)-OH·H₂O would be expected to feature these robust interactions as a primary organizing force.

Beyond standard hydrogen bonds, the 3-bromo-phenyl group introduces other significant interactions:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen (from a carboxylate or water molecule) or nitrogen. This type of interaction is directional and can play a crucial role in stabilizing specific packing motifs. Studies on other halogenated compounds show these interactions can be comparable in strength to conventional hydrogen bonds. mdpi.com

π-π Stacking: The aromatic phenyl rings can stack upon one another. The presence of the electron-withdrawing bromine atom would influence the quadrupole moment of the ring, likely favoring offset or T-shaped stacking arrangements over a direct face-to-face geometry to minimize electrostatic repulsion. librarynmu.com

The interplay of these forces—strong hydrogen bonding, directional halogen bonds, and dispersed hydrophobic and π-interactions—results in a highly organized three-dimensional crystalline superstructure. researchgate.net

Role of Hydrate (B1144303) Water in Crystal Lattice

The water molecule in the α-Me-D-Phe(3-Br)-OH·H₂O structure is not merely a passive occupant of the crystal lattice; it is an integral structural component. Water of hydration in amino acid and protein crystals typically plays a critical role in satisfying the hydrogen-bonding potential of the molecule, acting as a bridge to connect different amino acid molecules that might otherwise not interact directly. researchgate.netnih.govbritannica.com

The hydrate water in this compound would be expected to:

Form strong hydrogen bonds, acting as both a donor (via its O-H groups) and an acceptor (via its lone pairs). frontiersin.org

Potentially interact with the bromine atom, with the oxygen acting as a halogen bond acceptor.

The presence of this water molecule is often essential for the stability of a particular crystalline form; its removal can lead to structural collapse or transformation to a different, anhydrous polymorph. britannica.com

Conformational Preferences in the Crystalline State

The conformation of α-Me-D-Phe(3-Br)-OH·H₂O in the solid state is defined by the torsional angles of its backbone and the orientation of its side chain. As an α,α-disubstituted amino acid, its conformational freedom is significantly restricted compared to a standard phenylalanine residue.

In the crystalline state, the molecule would likely adopt a single, low-energy conformation dictated by the constraints of the crystal packing forces. The specific values of the backbone dihedral angles (φ, ψ) would be a compromise between minimizing intramolecular steric strain and maximizing favorable intermolecular interactions within the lattice. Studies on peptides containing α-methylphenylalanine show a strong preference for helical or extended structures. researchgate.netuzh.ch The D-configuration of the α-carbon would further dictate the specific regions of the Ramachandran plot that are accessible. smolecule.com

Conformational Dynamics and Preferred Rotamers

The unique chemical modifications to the D-phenylalanine scaffold—α-methylation and meta-bromination—each impose distinct constraints on the molecule's conformational dynamics.

Influence of α-Methylation on Backbone Conformation

The substitution of the α-hydrogen with a methyl group is a well-established strategy for conformationally constraining the peptide backbone. This modification introduces significant steric hindrance that severely restricts the allowable values for the backbone dihedral angles φ (C'-N-Cα-C') and ψ (N-Cα-C'-N).

Key effects of α-methylation include:

Restricted φ/ψ Angles: The accessible regions on the Ramachandran plot are dramatically reduced, primarily to the helical (both right-handed and left-handed) and, to a lesser extent, extended conformational spaces. nih.gov

Promotion of Helical Structures: In peptide chains, α-methylated amino acids are known to be potent promoters of 3₁₀-helical structures. researchgate.netuzh.ch

Stabilization of Defined Turns: The steric bulk of the methyl group helps to lock in specific turn structures within a peptide sequence.

This conformational rigidity is a key feature used in peptide drug design to enhance metabolic stability and receptor binding affinity.

Interactive Table: Typical Backbone Dihedral Angles

| Residue Type | Typical φ (phi) Range | Typical ψ (psi) Range | Conformational Preference |

|---|---|---|---|

| Standard L-Amino Acid | -150° to -50° | -50° to +150° | Broad (β-sheet, α-helix) |

| Aib (α-methylalanine) | ±(57° ± 10°) | ±(47° ± 10°) | Helical |

Steric and Electronic Effects of the Bromine Substituent on Phenyl Ring Rotation

The bromine atom at the meta- (3-) position of the phenyl ring influences the side-chain conformation (defined by the χ₁ and χ₂ torsion angles) through both steric and electronic effects.

Steric Effects: Bromine is a large atom, and its presence introduces steric bulk that can hinder the free rotation of the phenyl ring around the Cβ-Cγ bond (χ₂ torsion angle). While the meta-position is less sterically demanding than the ortho-position, it can still influence the preferred rotameric state of the side chain to avoid clashes with the amino acid backbone.

Electronic Effects: Bromine is an electronegative, electron-withdrawing atom. This alters the electronic distribution of the aromatic π-system. This electronic perturbation can affect non-covalent interactions, such as π-π stacking and cation-π interactions, influencing how the side chain orients itself with respect to neighboring molecules or functional groups. mdpi.com The meta-position's electronic influence is primarily inductive.

Intramolecular Hydrogen Bonding Patterns

While intermolecular hydrogen bonds dominate the crystal packing, specific intramolecular hydrogen bonds can also stabilize the preferred conformation.

C₅ Hydrogen Bond: A common feature in α-methylated residues is the formation of an intramolecular C₅ hydrogen bond. This occurs between the main-chain carbonyl oxygen of the residue (i) and the main-chain amide proton of the same residue (i), forming a five-membered ring. This interaction is facilitated by the extended backbone conformations that α-methylation promotes.

Potential Side-Chain Interactions: While less common for a bromophenyl group, the potential for weak intramolecular interactions, such as a C-H···Br or even an N-H···Br hydrogen bond, cannot be entirely ruled out, although these would be significantly weaker than conventional hydrogen bonds. The primary role of the bromine in this context is more likely to be in directing intermolecular packing via halogen bonding. mdpi.com

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the molecular properties of alpha-Me-D-Phe(3-Br)-OH·H₂O from first principles.

The electronic properties of a molecule, such as the distribution of electron density and the energies of frontier molecular orbitals, are fundamental to understanding its reactivity. For analogous compounds like p-bromo-DL-phenylalanine, DFT calculations at the B3LYP/6–311++G(d,p) level of theory have been used to determine these properties. jetir.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of molecular stability. For p-bromo-DL-phenylalanine, the HOMO is primarily localized on the bromophenyl ring, while the LUMO is distributed over the amino acid backbone. jetir.org This suggests that the bromophenyl moiety is the primary site for electrophilic attack, whereas the amino acid portion is more susceptible to nucleophilic attack.

Electrostatic Potentials (ESP): Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In p-bromo-DL-phenylalanine, regions of negative potential (red) are typically located around the electronegative oxygen and bromine atoms, indicating sites prone to electrophilic attack. Regions of positive potential (blue) are found around the hydrogen atoms of the amine and carboxylic acid groups, highlighting them as sites for nucleophilic interaction. jetir.org

Table 1: Calculated Electronic Properties of an Analogous Compound (p-bromo-DL-phenylalanine)

| Property | Value |

|---|---|

| HOMO Energy | -6.45 eV |

| LUMO Energy | -0.89 eV |

| Energy Gap (HOMO-LUMO) | 5.56 eV |

| Dipole Moment | 2.58 Debye |

Data derived from DFT B3LYP/6–311++G(d,p) calculations on p-bromo-DL-phenylalanine. jetir.org

Computational methods can accurately predict spectroscopic parameters, which are essential for the experimental characterization of the molecule.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. DFT calculations have been shown to provide ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental data for similar compounds. jetir.org For p-bromo-DL-phenylalanine, the calculated chemical shifts for the aromatic protons and carbons are influenced by the electron-withdrawing effect of the bromine atom. The presence of the alpha-methyl group in the target compound would be expected to further influence the chemical shifts of the local protons and carbons.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for an Analogous Compound (p-bromo-DL-phenylalanine)

| Atom | Calculated ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) |

|---|---|---|

| Cα | 56.7 | 4.2 |

| Cβ | 37.5 | 3.1, 3.3 |

| C=O | 175.4 | - |

| Aromatic C1 | 137.2 | - |

| Aromatic C2, C6 | 132.1 | 7.4 |

| Aromatic C3, C5 | 130.5 | 7.1 |

| Aromatic C4-Br | 121.8 | - |

Data derived from DFT GIAO calculations on p-bromo-DL-phenylalanine. jetir.org

Vibrational Frequencies: The vibrational frequencies calculated from quantum chemical methods can be correlated with experimental infrared (IR) and Raman spectra. For p-bromo-DL-phenylalanine, characteristic vibrational modes include the N-H stretching of the amino group, the O-H stretching of the carboxylic acid, and various stretching and bending modes of the aromatic ring. jetir.org The calculated spectrum provides a theoretical fingerprint that can aid in the identification and structural analysis of the compound.

The presence of rotatable bonds in alpha-Me-D-Phe(3-Br)-OH·H₂O leads to a complex conformational landscape. Computational scanning of the potential energy surface by varying the key dihedral angles (e.g., around the Cα-Cβ and Cα-C bonds) allows for the identification of stable conformers and the global energy minimum. For phenylalanine and its derivatives, low-energy conformers are often stabilized by intramolecular hydrogen bonds between the amino and carboxyl groups. nih.gov The introduction of the alpha-methyl group introduces steric constraints that can significantly alter the preferred conformations compared to the parent amino acid.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of alpha-Me-D-Phe(3-Br)-OH·H₂O in a condensed phase, such as in solution, over a period of time.

MD simulations can reveal how the presence of a solvent affects the conformational preferences of the molecule. While in the gas phase intramolecular interactions dominate, in solution, the interactions with solvent molecules become significant. Simulations of similar amino acids in aqueous solution show that the zwitterionic form is stabilized and that the conformational equilibrium can be different from the gas phase. nih.govnih.gov The alpha-methyl group and the bromine atom would influence the molecule's rotational freedom and its interactions with surrounding water molecules.

The arrangement of solvent molecules around a solute, known as the hydration shell, is critical to its behavior and properties in solution. MD simulations can provide detailed information about the structure and dynamics of the hydration shell around alpha-Me-D-Phe(3-Br)-OH·H₂O. The polar amino and carboxyl groups will form strong hydrogen bonds with water molecules, while the bromophenyl and alpha-methyl groups will have a more hydrophobic character, influencing the local water structure. Analysis of radial distribution functions from MD trajectories can quantify the average distances and coordination numbers of water molecules around specific atoms of the solute. nih.gov

Dynamics of Side Chain Rotations

Molecular dynamics (MD) simulations provide a window into the conformational landscape of alpha-Me-D-Phe(3-Br)-OH·H₂O, specifically the rotational dynamics of its 3-bromophenyl side chain. The key degrees of freedom are the torsion angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1).

The presence of the α-methyl group introduces significant steric hindrance, which is expected to restrict the conformational freedom around the χ1 dihedral angle compared to its non-methylated counterpart, 3-bromo-D-phenylalanine. This restriction likely leads to a more defined set of preferred rotameric states. MD simulations on similar phenylalanine derivatives suggest that the side chain dynamics are complex, involving jumps between distinct conformational wells. nih.govresearchgate.net The bulky and electronegative bromine atom at the meta position of the phenyl ring influences the electrostatic potential surface of the ring and can engage in specific non-covalent interactions, which may further modulate the rotational energy landscape. Computational studies on other phenylalanine residues within proteins have shown that side chain movements can range from small-amplitude fluctuations to large-angle flips, depending on the local environment. mdpi.com

| Torsion Angle | Predicted Stable Conformations (°) | Relative Energy Barrier (kcal/mol) | Primary Influencing Factor |

|---|---|---|---|

| χ1 (N-Cα-Cβ-Cγ) | gauche+ (~60°), trans (180°), gauche- (~-60°) | 2-5 | α-methyl steric hindrance |

| χ2 (Cα-Cβ-Cγ-Cδ1) | ~90°, ~-90° | 1-3 | Planarity of the phenyl ring |

Molecular Modeling of Interactions

Molecular modeling is essential for predicting how alpha-Me-D-Phe(3-Br)-OH·H₂O interacts with other molecules, which is fundamental to its potential applications in areas like materials science and medicinal chemistry.

The chemical structure of alpha-Me-D-Phe(3-Br)-OH·H₂O is primed for engaging in specific and influential non-covalent interactions.

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond (XB) donor. cnr.it A region of positive electrostatic potential, known as a σ-hole, exists on the outer surface of the bromine atom, along the extension of the C-Br covalent bond. nih.gov This σ-hole can interact favorably with nucleophilic atoms such as oxygen or nitrogen. nih.govmdpi.com Computational studies have demonstrated that halogen bonds involving bromine can be significant in determining molecular recognition and self-assembly. rsc.orgacs.org In protein-ligand contexts, such interactions can substantially increase binding affinity. nih.gov

CH-π Interactions: The α-methyl group introduces a C-H bond that can act as a donor in CH-π interactions with aromatic systems. nih.govrsc.org These interactions, while individually weak, can be collectively significant in stabilizing molecular complexes. elsevierpure.com The interaction involves the partially positive hydrogen atoms of the methyl group and the electron-rich π-face of an aromatic ring. rsc.org Quantum chemical calculations have been used to quantify the strength of these interactions in various biological and chemical systems. mdpi.com

| Interaction Type | Donor Group | Acceptor Group (Example) | Predicted Interaction Energy (kcal/mol) | Geometric Preference |

|---|---|---|---|---|

| Halogen Bond | C-Br | Carbonyl Oxygen, Amine Nitrogen | -2 to -5 | C-Br···O/N angle ≈ 180° |

| CH-π Interaction | α-methyl C-H | Phenyl ring π-system | -0.5 to -1.5 | C-H vector points towards the center of the π-system |

| π-π Stacking | 3-Bromophenyl ring | Another aromatic ring | -1 to -4 | Parallel-displaced or T-shaped |

| Hydrogen Bond | -COOH, -NH₂ | -COOH, -NH₂, H₂O | -3 to -7 | Directional |

The unique structural features of alpha-Me-D-Phe(3-Br)-OH·H₂O suggest its potential as a building block in supramolecular chemistry.

Host-Guest Chemistry: The compound can act as a guest molecule, fitting into the cavity of various host molecules like cyclodextrins, calixarenes, or cucurbiturils. nih.govacs.org The binding would be driven by a combination of hydrophobic interactions (insertion of the bromophenyl ring into the cavity) and specific interactions like halogen bonding or hydrogen bonding with the host's portal groups. mdpi.com Computational docking and binding free energy calculations can predict the stability and preferred orientation of such host-guest complexes. nih.gov

Supramolecular Assembly: Halogenation of phenylalanine derivatives has been shown to be a viable strategy for tuning the properties of self-assembling peptide-based materials, such as hydrogels. rsc.orgacs.orgrsc.org The directionality of halogen bonds and the potential for π-π stacking of the bromophenyl rings can guide the self-assembly of alpha-Me-D-Phe(3-Br)-OH·H₂O into well-defined nanostructures. nih.govacs.org The D-chiral configuration and the α-methylation can influence the packing and chirality of the resulting assemblies. acs.org

| System | Interacting Species | Dominant Interaction | Predicted Binding Free Energy (ΔG, kcal/mol) |

|---|---|---|---|

| Host-Guest Complex | alpha-Me-D-Phe(3-Br)-OH·H₂O + β-Cyclodextrin | Hydrophobic, van der Waals | -4 to -6 |

| Self-Assembled Dimer | Two alpha-Me-D-Phe(3-Br)-OH·H₂O molecules | Halogen Bonding, π-π Stacking | -3 to -7 |

Structure-Property Relationships Derived from Computational Data

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate a molecule's structure with its physicochemical properties and biological activities, respectively. sciepub.comnih.govnih.gov For alpha-Me-D-Phe(3-Br)-OH·H₂O, these methods can predict properties based on calculated molecular descriptors.

Key molecular descriptors for this compound would include those related to its hydrophobicity (e.g., calculated LogP), electronic properties (e.g., dipole moment, electrostatic potential on the bromine atom), and steric properties (e.g., molecular volume, surface area). The bromine atom significantly increases the hydrophobicity and polarizability of the molecule, while the α-methyl group adds steric bulk. researchgate.net These features can be quantified and used in regression models to predict properties like aqueous solubility, binding affinity to a target protein, or aggregation propensity. nih.govresearchgate.netupf.edu

| Molecular Descriptor | Description | Hypothetical Coefficient |

|---|---|---|

| vdW Volume | van der Waals molecular volume | +0.02 |

| TPSA | Topological Polar Surface Area | -0.05 |

| σ-hole potential (on Br) | Maximum electrostatic potential on the bromine atom | +0.15 |

| Model Equation | LogP = 1.2 + 0.02(vdW Vol) - 0.05(TPSA) + 0.15(σ-hole) |

Reactivity and Chemical Transformations

Reactions Involving the Carboxyl Group

The carboxyl group is a versatile functional handle for various chemical transformations, including the formation of amide and ester bonds, which are fundamental in peptide synthesis and the creation of prodrugs or other derivatives.

The formation of a peptide bond involving the carboxyl group of α-Me-D-Phe(3-Br)-OH is a critical reaction, yet it is often challenging due to the steric hindrance imposed by the α-methyl group. This steric bulk can significantly slow down the coupling reaction and may require the use of more potent activating agents and optimized reaction conditions to achieve satisfactory yields.

Standard coupling reagents used in peptide synthesis can be employed, but often with modifications to the protocol. The carboxyl group is typically activated in situ to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amino group of another amino acid. Common strategies involve the use of carbodiimides, phosphonium salts, or uronium salts.

For sterically hindered amino acids like α-methylated derivatives, the use of acylbenzotriazoles has been shown to be an effective method for peptide bond formation. For instance, N-(Cbz- and Fmoc-α-aminoacyl)benzotriazoles have been successfully coupled with other amino acids, even when one or both partners are sterically hindered, providing the desired dipeptides in good yields with retention of chirality acs.orgrsc.org. Microwave-assisted solid-phase peptide synthesis (SPPS) has also emerged as a powerful technique to drive difficult couplings of bulky amino acids to completion efficiently researchgate.net.

Table 1: Coupling Reagents for Peptide Bond Formation with Sterically Hindered Amino Acids

| Coupling Reagent Class | Specific Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Commonly used, often with additives like HOBt or HOSu to suppress racemization. bachem.com |

| Phosphonium Salts | BOP, PyBOP, PyBrOP | PyBrOP is particularly effective for coupling sterically hindered amino acids like N-methylamino acids and α,α-dialkylglycines. peptide.com |

| Uronium/Aminium Salts | HBTU, HATU, TBTU, COMU | Achieve high coupling rates with minimal side reactions. HATU is highly efficient, while COMU can be used for ester formation as well. bachem.compeptide.com |

| Acylbenzotriazoles | N-(Protected-α-aminoacyl)benzotriazoles | Effective for coupling sterically hindered amino acids with good yields and retention of chirality. acs.orgrsc.org |

| Other | TFFH | Generates amino acid fluorides in situ, which are highly reactive and suitable for coupling α,α-disubstituted amino acids. bachem.com |

This table is generated based on data from various sources and provides a general overview of coupling reagents suitable for sterically hindered amino acids.

Esterification of the carboxyl group can be achieved through various methods. Fischer-Speier esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst, is a common method. For instance, N-acetyl-L-phenylalanine can be esterified using modified Mukaiyama's reagents in the presence of ionic liquids under microwave irradiation mdpi.com. The use of sulfuric acid as a catalyst in thin-film reactions with methanol has also been reported for the selective esterification of the carboxyl group in various amino acids nih.gov. For sterically hindered alcohols, in situ formation of benzotriazole esters from carboxylic acids followed by reaction with the alcohol can be an efficient method carlroth.com.

Amidation of the carboxyl group with various amines can be accomplished using coupling reagents similar to those used in peptide synthesis. A direct, protecting-group-free amidation of α-amino acids can be achieved using the borate ester B(OCH₂CF₃)₃ rsc.orgresearchgate.netnih.gov. This method has been shown to be effective for a wide range of amino acids and amines. The synthesis of phenylalanine amides has been reported using propylphosphonic anhydride (T3P®) as a coupling reagent researchgate.net.

Reactions Involving the Amino Group

The primary amino group of α-Me-D-Phe(3-Br)-OH is a key site for modifications such as acylation and for its role as a nucleophile.

Acylation of the α-amino group is a fundamental reaction for introducing various functionalities and for protecting the amine during subsequent reactions. This is typically achieved by reacting the amino acid with an acylating agent such as an acyl chloride or an acid anhydride google.com. For instance, N-acylation of amino alcohols can be selectively achieved by forming a mixed anhydride from an organic acid and a sulfonyl chloride, which then reacts with the amino alcohol nih.gov. In the case of hydroxyamino acids, chemoselective O-acylation can be achieved under acidic conditions where the amino group is protonated and thus protected from acylation .

Protection of the amino group is crucial in multi-step syntheses to prevent unwanted side reactions. The most common protecting groups for amino acids are the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O and is removed under acidic conditions. The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu and is removed under basic conditions, typically with piperidine (B6355638). The preparation of (S)-N-Boc-3-bromophenylalanine is achieved by reacting L-3-bromophenylalanine with a Boc protecting group source pressbooks.pub.

The amino group, being nucleophilic, can participate in addition reactions. A common reaction is the formation of imines (Schiff bases) through the reaction with aldehydes or ketones. This reaction is typically reversible and acid-catalyzed nih.gov. The resulting imines can then undergo further reactions, such as nucleophilic addition of organometallic reagents to the iminium salt, to generate α,α-disubstituted amino acid derivatives acs.orgorganic-chemistry.org. The nucleophilic addition of nonstabilized carbanions to imine derivatives provides a route to α-chiral amines researchgate.net.

Reactions at the Bromine Substituent

The bromine atom on the phenyl ring offers a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for significant diversification of the molecule.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a powerful method for forming biaryl structures. The reaction conditions can be adapted for substrates containing sensitive functional groups, such as amino acids. For example, the Suzuki-Miyaura coupling of protected bromophenylalanine derivatives has been successfully demonstrated nih.govtcichemicals.com. A variety of palladium catalysts, ligands, and bases can be used, and the reaction can often be carried out in aqueous media researchgate.netwikipedia.org.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This reaction is highly versatile and tolerates a wide range of functional groups. The choice of ligand for the palladium catalyst is crucial for the success of the reaction, especially with sterically hindered substrates acs.orgresearchgate.netrug.nlacsgcipr.orgreddit.com. Various catalyst systems and reaction conditions have been developed to accommodate a broad scope of amines and aryl halides researchgate.netchemrxiv.org.

Cyanation: The bromine substituent can be replaced with a cyano group through a palladium- or copper-catalyzed cyanation reaction. This transformation is valuable for introducing a nitrile functionality, which can be further elaborated. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is often used as a non-toxic cyanide source in palladium-catalyzed cyanations nih.gov. Copper-mediated cyanation has also been shown to be effective for aryl bromides and is tolerant of various functional groups, including unprotected amino acids bachem.com.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Substituent

| Reaction | Coupling Partner | Catalyst/Ligand System (Examples) | Base (Examples) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid/ester | Pd(OAc)₂/SPhos, PdCl₂(dppf) | K₃PO₄, K₂CO₃, Na₂CO₃ |

| Buchwald-Hartwig Amination | Primary/secondary amine | Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP | NaOt-Bu, Cs₂CO₃, K₃PO₄ |

| Cyanation | K₄[Fe(CN)₆], Zn(CN)₂, TMSCN | Pd(OAc)₂/dppf, CuI/diamine | K₂CO₃, Na₂CO₃ |

This table provides a general overview of common conditions for these cross-coupling reactions and is not exhaustive. Specific conditions may vary depending on the exact substrates.

Thermal and Photochemical Stability and Degradation Pathways

The stability of α-Me-D-Phe(3-Br)-OH.H₂O is influenced by both thermal and photochemical factors, with the C-Br bond being a key determinant of its degradation profile.

Photochemical Stability: Aryl halides are known to be susceptible to photochemical degradation. Upon absorption of UV light, the C-Br bond can undergo homolytic cleavage to generate an aryl radical and a bromine radical. epa.govnih.gov These reactive intermediates can then participate in a variety of secondary reactions, including hydrogen abstraction from the solvent or other molecules, or recombination reactions. The photochemical reaction rates of polybrominated diphenyl ethers have been observed to decrease with a decreasing number of bromine substituents. epa.gov The primary photoproducts are often less brominated analogs of the starting material. epa.govacs.org Therefore, it is anticipated that exposure of α-Me-D-Phe(3-Br)-OH to UV radiation would primarily lead to the formation of α-Me-D-Phe-OH through a debromination pathway.

Table 2: Summary of Stability and Degradation

| Condition | Potential Degradation Pathway | Primary Products |

| Thermal | Homolytic cleavage of C-Br bond | Debrominated species, hydrobromic acid, and other byproducts |